Ethyl 2-iodo-3-methylbutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13IO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
ethyl 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C7H13IO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
UZKDJNBCADXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)I |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Iodo 3 Methylbutanoate and Analogous α Iodo Esters
Direct Iodination Approaches
Direct methods for the synthesis of ethyl 2-iodo-3-methylbutanoate involve the introduction of an iodine atom at the α-position of the corresponding ester, ethyl 3-methylbutanoate. These approaches often rely on the generation of an enolate or enol intermediate, which then reacts with an electrophilic iodine source.
α-Iodination of Ester Precursors (e.g., using molecular iodine)
The direct α-iodination of esters can be accomplished using molecular iodine in the presence of a suitable base. The base facilitates the formation of an enolate, which then undergoes nucleophilic attack on the iodine molecule. While this method is straightforward, the acidity of the α-proton in esters is lower than that in ketones, often requiring stronger bases or harsher reaction conditions. For instance, the use of a strong base like lithium diisopropylamide (LDA) can effectively deprotonate the α-carbon of ethyl 3-methylbutanoate, allowing for subsequent iodination.
A common protocol involves the slow addition of a solution of iodine in an appropriate solvent to a solution of the ester enolate at low temperatures. The reaction is typically quenched with a reducing agent, such as sodium thiosulfate, to remove any excess iodine.
Table 1: Representative Conditions for Direct α-Iodination of Esters
| Ester Substrate | Base | Iodine Source | Solvent | Temperature (°C) | Yield (%) |
| Ethyl acetate | LDA | I₂ | THF | -78 to 0 | 75-85 |
| Methyl propanoate | NaH | I₂ | DMF | 25 | 60-70 |
| Ethyl 3-methylbutanoate (analogue) | KHMDS | I₂ | THF | -78 | 70-80 |
Regioselective Iodination Techniques
Achieving high regioselectivity in the iodination of esters with multiple α-protons can be challenging. However, various techniques have been developed to control the position of iodination. One approach involves the use of bulky bases, which preferentially abstract the less sterically hindered proton. For a substrate like ethyl 3-methylbutanoate, which has only one α-carbon with protons, regioselectivity is inherently controlled.
In more complex esters, directing groups can be employed to guide the iodinating agent to a specific α-position. Furthermore, the choice of the iodinating reagent can influence regioselectivity. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid can offer milder reaction conditions and improved selectivity in certain cases. acs.org
Indirect Synthetic Pathways
Indirect methods provide alternative routes to this compound, often starting from more readily available precursors or employing different reaction mechanisms.
Halogen Exchange Reactions from α-Bromo Esters
The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides, including α-iodo esters, via a halogen exchange mechanism. iitk.ac.inwikipedia.org This SN2 reaction involves treating an α-bromo or α-chloro ester with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.
For the synthesis of this compound, the precursor, ethyl 2-bromo-3-methylbutanoate, is required. The success of the Finkelstein reaction is driven by the differential solubility of the halide salts in the solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide or chloride is not, thus precipitating out of the solution and driving the equilibrium towards the formation of the desired α-iodo ester. wikipedia.org
Table 2: Finkelstein Reaction for the Synthesis of α-Iodo Esters
| α-Halo Ester Precursor | Iodide Source | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| Ethyl 2-bromoacetate | NaI | Acetone | Reflux | 12 | >90 |
| Methyl 2-chloropropionate | KI | Acetone | Reflux | 24 | 85-95 |
| Ethyl 2-bromo-3-methylbutanoate | NaI | Acetone | Reflux | 18 | 80-90 |
Transformations from Diazo Compounds (e.g., α-diazo esters with iodine)
α-Diazo esters are versatile intermediates that can be converted into α-iodo esters. The reaction of an α-diazo ester with molecular iodine can proceed through different pathways depending on the reaction conditions. The reaction can be initiated by the electrophilic attack of iodine on the diazo carbon, leading to the formation of a diazonium iodide intermediate. This intermediate can then lose nitrogen gas to form a carbocation, which is subsequently trapped by an iodide ion.
Alternatively, the reaction can be promoted by a catalyst. For example, the reaction of ethyl 2-diazoacetate with iodine in the presence of a copper catalyst can yield ethyl iodoacetate. The synthesis of the precursor, ethyl 2-diazo-3-methylbutanoate, would typically involve a diazo transfer reaction from a suitable diazo transfer agent to the corresponding β-keto ester or by direct diazotization of the corresponding amino ester.
Radical-Initiated Iodination Procedures
Radical-initiated iodination offers another pathway to α-iodo esters, although it is generally less common than ionic methods for these substrates. This approach typically involves the generation of a radical at the α-position of the ester, which then reacts with an iodine source.
One method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of an iodine donor like molecular iodine or an N-iodoamide. The initiator generates radicals that can abstract a hydrogen atom from the α-carbon of the ester, forming an alkyl radical. This radical then reacts with the iodine source to give the α-iodo ester and propagate the radical chain. The regioselectivity of radical halogenation is influenced by the stability of the resulting radical, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. For ethyl 3-methylbutanoate, abstraction of the tertiary α-hydrogen would be favored, leading to the desired product.
Stereoselective Synthesis of α-Iodo Ester Frameworks
The creation of a stereogenic center at the α-carbon of an ester through iodination can be achieved with high levels of stereocontrol using two principal strategies: the use of chiral auxiliaries to induce diastereoselectivity, and the application of chiral catalysts to achieve enantioselectivity.
Chiral Auxiliaries in α-Iodo Ester Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ucla.edu In the context of α-iodo ester synthesis, a carboxylic acid is first coupled to a chiral auxiliary, typically an amino alcohol derivative, to form an amide-like linkage (e.g., an N-acyloxazolidinone). The chiral environment provided by the auxiliary then biases the approach of the iodinating agent to one face of the enolate, leading to a diastereoselective iodination.
One of the most well-established classes of chiral auxiliaries for stereoselective α-functionalization of carbonyl compounds are the oxazolidinones, popularized by David A. Evans. wikipedia.orgrsc.org The general strategy involves the deprotonation of an N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA), to form a rigid Z-enolate. This enolate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). umn.eduacs.org The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the electrophilic attack of the iodine to the less hindered face, thus affording the α-iodo product with a high degree of diastereoselectivity. wikipedia.org
The stereochemical outcome is predictable based on the specific stereoisomer of the oxazolidinone auxiliary used. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a commonly used auxiliary that reliably directs electrophiles to a specific face of the corresponding enolate. After the iodination step, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide (LiOOH), to furnish the desired enantiomerically enriched α-iodo carboxylic acid, which can then be esterified to yield the target α-iodo ester.
While specific examples detailing the α-iodination of an N-acyl oxazolidinone derived from 3-methylbutanoic acid are not prevalent in the reviewed literature, the principles of diastereoselective alkylation using these auxiliaries are directly applicable. The predictable nature of this methodology allows for the confident design of a synthetic route to a specific enantiomer of this compound.
Table 1: Diastereoselective α-Alkylation of N-Acyloxazolidinones (as an analogue for α-Iodination)
| R Group of Acyl Moiety | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Allyl Iodide | >99:1 | nih.gov |
| Phenylacetyl | Benzyl Bromide | >99:1 | nih.gov |
| Isovaleryl | Methyl Iodide | 97:3 | wikipedia.org |
This table presents data for analogous alkylation reactions, which proceed through a similar chelated Z-enolate and are expected to exhibit comparable levels of diastereoselectivity to α-iodination.
Catalytic Asymmetric Iodination Methodologies
The development of catalytic asymmetric methods for the α-iodination of esters represents a more atom-economical and elegant approach to chiral α-iodo esters, as it obviates the need for the stoichiometric use and subsequent removal of a chiral auxiliary. These methods typically involve the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral ester enolate or its equivalent.
While the direct catalytic asymmetric α-halogenation of simple acyclic esters has been a challenging area of research, significant progress has been made in the α-halogenation of other carbonyl compounds, such as aldehydes and activated esters, providing a strong foundation for future developments. nih.govprinceton.edu
One successful strategy involves the use of chiral organocatalysts. For instance, novel axially chiral bifunctional amino alcohols have been developed as highly effective catalysts for the direct asymmetric α-iodination of aldehydes with N-iodosuccinimide (NIS). acs.org These catalysts are proposed to activate the NIS through hydrogen bonding, while a secondary amine moiety forms an enamine with the aldehyde, creating a chiral environment that directs the facial approach of the electrophilic iodine. This methodology has been shown to provide α-iodo aldehydes in high yields and with excellent enantioselectivities. acs.org Subsequent oxidation would yield the corresponding α-iodo carboxylic acids, which can be esterified.
Another promising approach is the use of chiral isothiourea catalysts for the asymmetric α-chlorination of activated aryl acetic acid esters. nih.gov This reaction proceeds through the in situ formation of a chiral C1 ammonium (B1175870) enolate. The catalyst reacts with the activated ester to form a chiral acyl ammonium intermediate, which then enolizes. The chiral catalyst environment then directs the approach of the electrophilic halogen source. This method has demonstrated high levels of enantioselectivity. While this has been demonstrated for chlorination, the principles can be extended to iodination.
More recently, catalytic enantioselective α-alkylation of esters has been achieved through the synergy of multiple catalytic cycles, including photoredox and enamine catalysis. princeton.edu These advanced methods allow for the use of simple olefins as alkylating agents for aldehydes, which can then be oxidized to the corresponding esters. princeton.edu The extension of such triple catalytic systems to direct α-iodination of esters is a promising area of future research.
Table 2: Catalytic Enantioselective α-Halogenation of Carbonyl Compounds
| Substrate | Catalyst | Halogen Source | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |
| Propanal | Axially chiral bifunctional amino alcohol | NIS | 93 | 99% ee | acs.org |
| Phenylacetic acid p-nitrophenyl ester | Isothiourea | NCS | 85 | 98:2 e.r. | nih.gov |
| 4-Nitro-phenylacetic acid 2,4,6-trichlorophenyl ester | Isothiourea | NCS | 91 | 99:1 e.r. | nih.gov |
This table highlights the success of catalytic asymmetric halogenation on analogous carbonyl substrates, indicating the potential for similar methodologies to be applied to the synthesis of chiral α-iodo esters.
Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Iodo 3 Methylbutanoate
Nucleophilic Substitution Reactions at the α-Carbon Center
The α-carbon of ethyl 2-iodo-3-methylbutanoate is electrophilic and susceptible to attack by nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the incoming nucleophile attacks the carbon atom from the side opposite to the iodine atom, leading to an inversion of stereochemistry if the carbon is a chiral center. libretexts.orgyoutube.com The iodide ion is an excellent leaving group due to its large size and the stability of the resulting I⁻ anion, facilitating the reaction. youtube.com
The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com A variety of nucleophiles, including cyanides, amines, and thiolates, can displace the iodide to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, respectively. nih.gov The presence of the adjacent ester group can influence the reaction rate, and the steric bulk of the isopropyl group may slightly hinder the backside attack of the nucleophile compared to less substituted α-iodo esters. libretexts.org These reactions are typically carried out in polar aprotic solvents like DMF or DMSO, which solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity. youtube.com
Radical Reaction Pathways
Beyond ionic pathways, the carbon-iodine bond in this compound can undergo homolytic cleavage to generate an α-carbalkoxy radical. This reactive intermediate opens up several radical-mediated reaction pathways for carbon-carbon bond formation.
Atom-Transfer Radical Addition (ATRA) with Unsaturated Systems
Atom-transfer radical addition (ATRA) is a powerful method for the functionalization of unsaturated systems like alkenes and alkynes. chemistryviews.org In this process, a radical initiator, such as a trialkylborane or photoredox catalyst, abstracts the iodine atom from this compound to generate the corresponding α-ester radical. rsc.orgacs.org This radical then adds to an unsaturated bond (e.g., a C=C or C≡C bond) to form a new carbon-carbon bond and a new radical intermediate. This intermediate then abstracts an iodine atom from another molecule of the starting iodoester, propagating a radical chain reaction and forming the final addition product. researchgate.netrsc.org
The ATRA reaction is highly atom-economical as all atoms from the starting materials are incorporated into the product. chemistryviews.org The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate. The versatility of this method allows for the use of various substituted alkyl iodides to create products with valuable functional groups. rsc.orgresearchgate.net
Below is a table showing representative examples of ATRA reactions involving α-iodo esters with alkenes.
| α-Iodo Ester | Alkene | Initiator/Conditions | Product | Yield (%) |
| Ethyl iodoacetate | 1-Hexene | AIBN, heat | Ethyl 3-iodooctanoate | - |
| Ethyl iodoacetate | Styrene | Photoredox catalyst, visible light | Ethyl 3-iodo-2-phenylpropanoate | High |
| Methyl 2-iodopropionate | 1-Octene | Et₃B/O₂ | Methyl 3-iodo-2-methyldecanoate | Good |
Intramolecular Radical Cyclization Reactions
If the this compound molecule contains an unsaturated moiety (an alkene or alkyne) at a suitable position, the initially formed α-radical can undergo an intramolecular cyclization. acs.org This process, known as atom-transfer radical cyclization (ATRC), is a highly effective method for constructing cyclic, and particularly heterocyclic, systems. nih.gov
The regioselectivity of the cyclization is generally governed by Baldwin's rules for ring closure. For radical cyclizations, 5-exo cyclizations are kinetically favored over 6-endo cyclizations. nih.govresearchgate.net This means the radical will preferentially attack the double bond to form a five-membered ring where the newly formed radical is outside the ring (exo), rather than a six-membered ring where the radical is inside the ring (endo). researchgate.netrsc.org However, the substitution pattern on the alkene and the reaction conditions can sometimes be tuned to favor the thermodynamically more stable 6-endo product. nih.gov The cyclized radical intermediate is then trapped by an iodine atom from a starting iodoester molecule to yield the final cyclized product. acs.org
The table below illustrates the general principles of regioselectivity in radical cyclizations.
| Substrate | Radical Position | Cyclization Mode | Product Ring Size | Kinetic/Thermodynamic |
| Hex-5-enyl radical | C1 | 5-exo-trig | 5 | Kinetically favored |
| Hex-5-enyl radical | C1 | 6-endo-trig | 6 | Thermodynamically favored |
| Hept-6-enyl radical | C1 | 6-exo-trig | 6 | Kinetically favored |
| Hept-6-enyl radical | C1 | 7-endo-trig | 7 | Disfavored |
Organometallic Transformations
This compound is also a valuable substrate for various organometallic reactions, enabling the formation of complex carbon skeletons through cross-coupling and related transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.gov While most commonly applied to aryl and vinyl halides, advancements have extended the scope to include alkyl halides. nih.govmit.edu this compound can serve as the electrophilic partner in such couplings.
The catalytic cycle involves the oxidative addition of the α-iodo ester to a Pd(0) complex, followed by transmetalation with an organoboron reagent (like a boronic acid or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of a suitable palladium catalyst and ligand, often a bulky, electron-rich phosphine, is crucial to facilitate the oxidative addition of the alkyl iodide and prevent side reactions like β-hydride elimination. nih.govresearchgate.net This methodology allows for the coupling of the isobutyl-ester fragment with a wide range of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids. frontiersin.orgrsc.org
The following table provides a general overview of catalysts used in Suzuki-Miyaura couplings with alkyl halides.
| Palladium Pre-catalyst | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | Alkyl bromides, Arylboronic acids |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | Aryl iodides, Heteroarylboronic acids frontiersin.org |
| Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/ACN | DNA-conjugated aryl iodides, Arylboronic acids frontiersin.org |
Reformatsky-Type Reactions for Carbon-Carbon Bond Formation
The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. wikipedia.orgbyjus.com this compound is a suitable substrate for this transformation.
The reaction mechanism begins with the oxidative insertion of zinc into the carbon-iodine bond of the iodoester to form an organozinc intermediate known as a Reformatsky enolate. thermofisher.comlibretexts.orgadichemistry.com This zinc enolate is less reactive and less basic than corresponding lithium or magnesium enolates (Grignard reagents), which prevents it from reacting with the ester group of another molecule. wikipedia.orglibretexts.orgorganic-chemistry.org The Reformatsky enolate then adds to the carbonyl carbon of an aldehyde or ketone via a six-membered chair-like transition state. libretexts.orgnrochemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. wikipedia.org The use of activated zinc, such as Rieke zinc or a Zn-Cu couple, can improve reaction yields. thermofisher.comadichemistry.com
| α-Halo Ester Substrate | Carbonyl Compound | Metal | Product Type |
| This compound | Acetone | Zn | Ethyl 3-hydroxy-2,4-dimethylpentanoate |
| Ethyl bromoacetate | Benzaldehyde | Zn | Ethyl 3-hydroxy-3-phenylpropanoate |
| tert-Butyl bromoacetate | Cyclohexanone | Zn | tert-Butyl 2-(1-hydroxycyclohexyl)acetate |
Elimination Reactions Leading to Unsaturated Esters
The presence of a halogen at the α-position to the carbonyl group in this compound facilitates its elimination to form unsaturated esters. This reaction is a crucial transformation, providing a pathway to valuable α,β-unsaturated carbonyl compounds.
Formation of α,β-Unsaturated Esters
The treatment of this compound with a base is expected to induce a dehydroiodination reaction, yielding an α,β-unsaturated ester. This type of reaction typically proceeds through an E2 (bimolecular elimination) mechanism.
The generally accepted mechanism for this transformation involves the abstraction of a proton from the β-carbon by a base, followed by the simultaneous departure of the iodide ion from the α-carbon and the formation of a double bond between the α and β carbons. The most likely product of this elimination is ethyl 3-methyl-2-butenoate.
Reaction Scheme:
Synthetic Utility and Transformative Applications in Organic Synthesis
Building Block for Complex Molecular Architectures
The reactivity of the carbon-iodine bond, coupled with the synthetic handles provided by the ester group, positions Ethyl 2-iodo-3-methylbutanoate as a key starting material for creating intricate organic structures.
While direct acylation at the α-position of this compound is not a standard method for β-keto ester synthesis, analogous α-iodo esters can be utilized in modern coupling reactions to achieve this transformation. One such method is the palladium-catalyzed carbonylative cross-coupling reaction. In this approach, an α-iodo ester reacts with carbon monoxide and an arylboronic acid in the presence of a palladium catalyst. rsc.org This reaction effectively inserts a carbonyl group and an aryl group to form an aromatic β-keto ester. rsc.org This strategy represents a plausible, though not yet specifically documented, route for converting this compound into a β-keto ester with an aryl substituent. The general methods for synthesizing aromatic β-keto esters through carbonylation typically involve the reaction of α-halo esters with aryl anions in the presence of carbon monoxide. rsc.org
Table 1: Potential Reaction for β-Keto Ester Synthesis
| Starting Material | Reagents | Potential Product | Reaction Type |
|---|
The conversion of this compound to γ-keto esters is a multi-step process that leverages the compound's existing functionalities. A hypothetical synthetic route could begin with a Reformatsky-type reaction, where the α-iodo ester reacts with zinc to form a zinc enolate. This intermediate can then react with an α,β-unsaturated aldehyde or ketone in a conjugate addition, which, after workup, would yield a γ-keto ester.
Alternatively, methods for synthesizing γ-keto esters often involve the homologation of β-keto esters using zinc carbenoids, a process that inserts a methylene (B1212753) group. orgsyn.orgnih.gov Other strategies include the alkylation of β-ketoester enamines or the regioselective hydration of 3-alkynoates catalyzed by gold(III). nih.govtandfonline.com While not a direct conversion, these established methods highlight synthetic strategies that could be adapted, potentially using intermediates derived from this compound.
The dual functionality of this compound makes it an excellent precursor for a variety of polyfunctionalized molecules. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups at the α-position. For instance, reaction with sodium azide (B81097) followed by reduction would yield the corresponding α-amino ester, a building block for peptides. Similarly, substitution with a protected thiol or alcohol would introduce sulfur or oxygen functionalities. The ester group itself can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization. This orthogonal reactivity enables a stepwise construction of complex molecules with controlled stereochemistry and functionality.
Role in Key Named Reactions
This compound is a suitable substrate for several important named reactions in organic synthesis that utilize α-halo esters.
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. thermofisher.comwikipedia.org The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate, which is generated in situ. thermofisher.comwikipedia.org These zinc enolates are less reactive than Grignard reagents, which prevents them from reacting with the ester group. wikipedia.org this compound, upon treatment with zinc, would form the corresponding zinc enolate, which could then add to a carbonyl compound to generate a β-hydroxy ester with a quaternary carbon center.
Table 2: Plausible Reformatsky Reaction
| Substrates | Metal | Product |
|---|
The Barbier reaction is another organometallic reaction similar to the Grignard reaction, where an alkyl halide reacts with a carbonyl compound in the presence of a metal such as magnesium, zinc, indium, or samarium. qbreader.org A key difference is that the organometallic species in the Barbier reaction is generated in situ. chemrxiv.orgresearchgate.net this compound could participate in a Barbier-type reaction, where the metal inserts into the carbon-iodine bond to create a nucleophilic species that subsequently adds to an aldehyde or ketone, yielding a β-hydroxy ester.
Derivatization Strategies and Functional Group Interconversions
The synthetic utility of this compound is further expanded by the selective modification of its functional groups.
The ethyl ester group can be readily transformed into other functional groups, often while leaving the α-iodo substituent intact.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-iodo-3-methylbutanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of a dilute mineral acid like hydrochloric or sulfuric acid. libretexts.orgyoutube.com Alkaline hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a strong base such as sodium hydroxide, which yields the carboxylate salt. libretexts.orgresearchgate.net Subsequent acidification provides the free carboxylic acid.
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, heating this compound with methanol (B129727) and an acid catalyst would result in the formation of Mthis compound. masterorganicchemistry.com The reaction equilibrium can be driven towards the desired product by using the alcohol as the solvent. wikipedia.org Iodine itself can serve as a mild Lewis acid catalyst for transesterification. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2-(phenylcarbonyl)-3-methylbutanoate |
| Phenylboronic acid |
| Ethyl 2-(1-hydroxy-1-methylethyl)-3-methylbutanoate |
| Acetone |
| 2-iodo-3-methylbutanoic acid |
Functionalization of the Alkyl Side Chain
The selective functionalization of unactivated C-H bonds in aliphatic chains represents a significant challenge in organic synthesis. In the context of this compound, transformations targeting the isopropyl group offer a pathway to introduce further complexity and functionality into the molecule, remote from the reactive iodoester moiety. Research in this area is primarily focused on late-stage functionalization strategies, which allow for the modification of a molecular scaffold in the final steps of a synthetic sequence. These methods are broadly categorized into radical-based reactions and transition-metal-catalyzed C-H activation.
Radical-Mediated Functionalization
Free radical halogenation provides a classical approach to the functionalization of alkane C-H bonds. The reaction proceeds via a radical chain mechanism, and the selectivity is often governed by the stability of the resulting carbon radical. In the case of the isopropyl group of this compound, the tertiary C-H bond is the most likely site for abstraction by a halogen radical, leading to the formation of a stable tertiary radical.
Subsequent reaction with a halogenating agent, such as N-bromosuccinimide (NBS), can introduce a bromine atom at this position. The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
Table 1: Hypothetical Radical Bromination of this compound
| Entry | Substrate | Reagent | Initiator | Product |
| 1 | This compound | N-Bromosuccinimide (NBS) | AIBN, heat | Ethyl 3-bromo-2-iodo-3-methylbutanoate |
This table represents a plausible, though not experimentally documented, reaction based on established principles of free radical chemistry. The selectivity for the tertiary C-H bond is predicted based on radical stability.
Transition-Metal-Catalyzed C-H Activation
More modern and selective approaches to alkyl side-chain functionalization involve transition-metal-catalyzed C-H activation. These methods often employ a directing group to position a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. While the ester group in this compound is not a classical directing group for remote C-H activation, advanced catalytic systems are being developed that can functionalize unactivated C-H bonds without the need for strong directing effects.
Catalysts based on metals like palladium, rhodium, and iridium have shown promise in mediating the site-selective functionalization of aliphatic C-H bonds. These reactions can introduce a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties. The challenge lies in achieving selectivity for the desired C-H bond in the presence of other potentially reactive sites, such as the α-C-H bond adjacent to the ester.
Table 2: Potential Directed C-H Functionalization Strategies
| Catalyst System | Directing Group Strategy | Potential Functionalization |
| Palladium(II) | Use of a removable directing group installed elsewhere on the molecule | Arylation, Olefination |
| Rhodium(III) | Transient directing group formed in situ | Amination, Halogenation |
| Iridium(I) | Silylation followed by oxidation | Hydroxylation |
This table outlines potential strategies for the functionalization of the alkyl side chain based on current trends in C-H activation research. The application of these methods to this compound would require significant experimental investigation to overcome challenges of selectivity and compatibility with the alpha-iodo substituent.
Detailed research findings on the specific functionalization of the alkyl side chain of this compound are limited in the current scientific literature. The development of such selective transformations remains an active area of research, with the potential to unlock new synthetic pathways and provide access to novel and complex molecular architectures.
Advanced Analytical Techniques in Mechanistic Elucidation and Structural Research
Spectroscopic Methods for Reaction Intermediate Identification
The identification of transient species, or reaction intermediates, is crucial for piecing together the step-by-step pathway of a chemical reaction. Spectroscopic techniques are paramount in this endeavor, providing snapshots of these fleeting molecules.
In the context of reactions involving Ethyl 2-iodo-3-methylbutanoate, such as its synthesis via iodination of a precursor or its subsequent conversion, spectroscopic analysis would be essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly rapid-acquisition methods, could potentially identify intermediates. For instance, in a hypothetical reaction, changes in the chemical shifts of protons and carbons adjacent to the iodine atom could be monitored to track the progress and detect intermediate species.
Mass spectrometry (MS) is another powerful tool. The fragmentation patterns of iodo-compounds in a mass spectrometer are often characteristic. The weak C-I bond can lead to specific fragmentation pathways, and the presence of iodine is readily identified by its unique isotopic signature (100% 127I) docbrown.infodocbrown.info. By coupling a mass spectrometer to a reaction vessel, it's theoretically possible to detect the mass-to-charge ratio of intermediates.
Table 1: Potential Spectroscopic Data for Intermediates in Reactions of this compound
| Spectroscopic Technique | Potential Intermediate Feature | Information Gleaned |
| 1H NMR | Appearance/disappearance of signals in specific regions. | Formation and consumption of transient species. |
| 13C NMR | Shift changes in carbon signals, especially at the C-I bond. | Structural changes at the carbon skeleton. |
| Mass Spectrometry | Detection of ions corresponding to proposed intermediates. | Molecular weight and fragmentation of intermediates. |
| Infrared (IR) Spectroscopy | Changes in vibrational frequencies (e.g., C=O, C-I bonds). | Functional group transformations. |
It is important to note that while these methods are standard for such investigations, specific studies detailing the identification of reaction intermediates for this compound are not prevalent in the reviewed literature.
Chiral Analysis for Stereochemical Control Assessment
This compound possesses a chiral center at the second carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The control of stereochemistry during its synthesis is a critical aspect of modern organic chemistry. Chiral analysis techniques are therefore indispensable for assessing the stereochemical outcome of reactions producing this compound.
The primary method for chiral analysis is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase. These techniques can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
While specific methods for the chiral separation of this compound are not detailed in the literature, general approaches for chiral esters often involve the use of cyclodextrin-based or other chiral selectors in the stationary phase of the chromatography column nih.gov.
Table 2: Hypothetical Chiral Analysis Data for a Synthesis of this compound
| Analytical Technique | Parameter Measured | Significance |
| Chiral HPLC | Retention times of enantiomers | Separation and identification of each enantiomer. |
| Chiral GC | Peak areas of enantiomers | Quantification of the relative amounts of each enantiomer. |
| Polarimetry | Optical rotation | Measurement of the overall chirality of the sample. |
The development of a stereoselective synthesis for this compound would heavily rely on such analytical methods to validate the effectiveness of the chiral control strategy.
In Situ Spectroscopic Monitoring for Reaction Dynamics
Understanding the dynamics of a chemical reaction—how fast it proceeds and what factors influence its rate—is key to optimizing reaction conditions. In situ spectroscopic monitoring allows for real-time tracking of the concentrations of reactants, products, and potentially intermediates, without the need to withdraw samples from the reaction mixture spectroscopyonline.com.
For reactions involving this compound, techniques such as in situ NMR or in situ IR spectroscopy could provide a continuous stream of data on the reaction's progress. For example, in an iodination reaction to form the target compound, the decrease in the signal of the starting material and the simultaneous increase in the signal of the product could be monitored over time to determine the reaction kinetics acs.orgnih.gov.
Table 3: Potential In Situ Monitoring Techniques and Their Applications
| In Situ Technique | Observable Change | Kinetic/Mechanistic Insight |
| In situ NMR | Changes in peak integrals over time. | Reaction rates, order of reaction, and detection of intermediates. |
| In situ IR | Changes in the intensity of characteristic vibrational bands. | Rate of formation/disappearance of functional groups. |
| In situ UV-Vis | Changes in absorbance (if colored species are involved). | Monitoring of colored intermediates or products. |
The application of these in situ methods would provide a wealth of information for understanding and optimizing the synthesis and subsequent reactions of this compound. However, specific studies applying these techniques to this particular compound are not readily found in the scientific literature.
Theoretical and Computational Studies of Ethyl 2 Iodo 3 Methylbutanoate Reactivity
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions involving Ethyl 2-iodo-3-methylbutanoate. These calculations can help identify the most plausible reaction pathways for processes such as nucleophilic substitution at the α-carbon.
For a typical SN2 reaction involving a nucleophile (Nu-) and this compound, computational models can predict the geometries of reactants, transition states, and products. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry.
Table 1: Calculated Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0.0 |
| Transition State | +15.2 |
| Products (Ethyl 2-nucleo-3-methylbutanoate + I-) | -10.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from quantum chemical calculations.
The activation energy barrier, determined by the energy of the transition state relative to the reactants, provides a quantitative measure of the reaction's feasibility. A lower activation barrier suggests a faster reaction rate. Computational studies can also model the role of solvents, which can significantly influence reaction energetics.
Transition State Theory Applied to Reaction Pathways
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. By analyzing the properties of the transition state, TST allows for the prediction of reaction rate constants. For reactions involving this compound, TST can be used to compare the rates of competing reaction pathways, such as substitution versus elimination.
The central concept in TST is the transition state, which is a specific configuration along the reaction coordinate that represents the highest energy point on the lowest energy path from reactants to products. The structure of the transition state for an SN2 reaction at the α-carbon of this compound would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group (iodine) in apical positions.
Table 2: Key Parameters from a Transition State Theory Analysis
| Parameter | Description |
| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and the reactants, which determines the reaction rate. |
Note: This table outlines the key parameters used in Transition State Theory to characterize a reaction pathway.
By calculating these thermodynamic parameters for different potential reaction pathways, it is possible to predict which pathway will be favored under specific reaction conditions. For example, higher temperatures tend to favor reactions with a higher, more positive entropy of activation.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure, or conformation, of this compound can significantly impact its reactivity. Conformational analysis involves identifying the stable conformations (rotamers) of the molecule and their relative energies. These conformations arise from rotation around single bonds, such as the Cα-Cβ bond.
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the energy and reactivity of a molecule. In the case of this compound, the alignment of the C-I bond with respect to the carbonyl group can affect the reactivity of the α-carbon. For instance, certain conformations may be more susceptible to nucleophilic attack due to favorable orbital overlap between the incoming nucleophile and the σ* orbital of the C-I bond.
Table 3: Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (O=C-Cα-I) | Relative Energy (kcal/mol) |
| A | 0° | +2.5 |
| B | 60° | +1.0 |
| C | 120° | 0.0 |
| D | 180° | +1.8 |
Note: The data in this table is hypothetical and illustrates how the relative energy of a molecule can vary with its conformation.
Computational methods can be used to perform a systematic conformational search to identify the lowest energy conformers. Understanding the conformational preferences is crucial for predicting the stereochemical outcome of reactions involving this compound. For example, the preferred conformation of the starting material can influence which diastereomeric product is formed in a reaction.
Future Perspectives and Emerging Research Directions
Sustainable and Green Chemistry Approaches for α-Iodo Ester Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. ijirmps.org For the synthesis of α-iodo esters like ethyl 2-iodo-3-methylbutanoate, this involves a shift away from traditional methods that may use hazardous reagents and produce significant waste.
Key aspects of sustainable approaches include:
Catalytic Methods: Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry. ijirmps.org Research is focused on using catalytic amounts of iodine in conjunction with a greener, terminal oxidant. This approach avoids the use of heavy metal-based reagents and improves atom economy. researchgate.net
Safer Solvents and Reagents: The use of safer, more environmentally benign solvents is being explored to replace hazardous ones like carbon tetrachloride. Additionally, efforts are being made to find less hazardous iodinating agents.
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. ijirmps.org
Renewable Feedstocks: While not yet widely implemented for this specific compound, a long-term goal of green chemistry is to utilize renewable raw materials instead of depleting fossil fuels. ijirmps.org
| Green Chemistry Principle | Application in α-Iodo Ester Synthesis |
| Catalysis | Use of catalytic iodine with a co-oxidant to reduce waste. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |
| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. |
| Energy Efficiency | Performing reactions at room temperature and pressure to minimize energy usage. |
Development of Novel Catalytic Enantioselective Transformations
The creation of chiral molecules with a high degree of stereoselectivity is a significant challenge in organic synthesis, particularly for pharmaceuticals. For α-iodo esters, the development of catalytic enantioselective methods is a major area of research. These methods aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many molecules.
Recent advances have focused on:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For transformations involving α-iodo esters, chiral amines or imidazolidinones can be used to activate substrates and control the stereochemical outcome of the reaction. researchgate.net
Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on copper or palladium, are being developed for the enantioselective α-arylation and other cross-coupling reactions of α-iodo esters. nih.govunipd.it These methods allow for the formation of enolizable stereocenters that can be challenging to create and maintain. nih.gov
Iodolactonization: Catalytic enantioselective iodolactonization reactions are useful for constructing lactones from certain alkenoic carboxylic acids or esters. nih.gov While not a direct synthesis of this compound, the underlying principles of using chiral catalysts to control the stereochemistry of an iodination reaction are highly relevant.
Integration with Photoredox Catalysis and Advanced Radical Chemistry
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates. nih.govyoutube.com This technology is particularly well-suited for reactions involving α-iodo esters.
Key areas of integration include:
Radical Generation: The carbon-iodine bond in α-iodo esters can be readily cleaved under photoredox conditions to generate an α-ester radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions.
Coupling Reactions: Photoredox-generated radicals from α-iodo esters can be coupled with a wide range of partners, including alkenes, arenes, and heteroarenes. This allows for the construction of complex molecular architectures under mild conditions. researchgate.net
Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, can enable novel transformations that are not possible with either catalyst alone. youtube.com This synergistic approach expands the synthetic utility of α-iodo esters.
Expansion of Synthetic Scope in Natural Product and Pharmaceutical Precursor Synthesis
α-Iodo esters are valuable building blocks in the total synthesis of complex natural products and in the preparation of precursors for pharmaceuticals. Their ability to serve as both electrophiles and radical precursors makes them highly versatile.
Future research in this area is expected to focus on:
Late-Stage Functionalization: The introduction of an iodo-ester moiety into a complex molecule at a late stage of the synthesis allows for rapid diversification and the creation of analogues for structure-activity relationship studies. The robustness of modern cross-coupling and radical-based methods facilitates this approach. acs.org
Synthesis of Bioactive Molecules: this compound and similar compounds can serve as key fragments in the synthesis of a wide range of biologically active molecules, including potential new drugs. acs.org
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents in synthesis is a growing field. These reagents are known for their low toxicity and high reactivity, making them attractive for pharmaceutical and agrochemical process development. researchgate.net
Implementation in Continuous Flow Chemistry Systems
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. almacgroup.comazolifesciences.com The implementation of α-iodo ester synthesis and subsequent reactions in flow systems is an emerging area with significant potential.
The benefits of using flow chemistry for reactions involving α-iodo esters include:
Enhanced Safety: Many reactions involving reactive intermediates or hazardous reagents can be performed more safely in a flow reactor due to the small reaction volume and superior heat transfer. azolifesciences.com
Improved Efficiency: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is a significant advantage for industrial applications. beilstein-journals.org
Multi-step Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. uc.pt
| Feature of Flow Chemistry | Advantage for α-Iodo Ester Chemistry |
| Precise Control | Optimization of reaction conditions for higher yields and selectivity. |
| Enhanced Heat and Mass Transfer | Improved safety and reaction rates, especially for exothermic reactions. |
| Automation | Increased reproducibility and throughput. |
| Integration of Steps | Streamlined synthesis of complex molecules from α-iodo ester building blocks. |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-iodo-3-methylbutanoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of 3-methylbutanoic acid followed by iodination at the α-position. For iodination, nucleophilic substitution (e.g., using KI under acidic conditions) or radical iodination may be employed. Optimization requires monitoring reaction kinetics via techniques like HPLC or GC-MS to identify ideal temperatures (e.g., 40–60°C) and solvent systems (e.g., THF or DCM). Control of stoichiometry and catalyst use (e.g., NaI/H2SO4) is critical to minimize by-products like diiodinated analogs .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for branching confirmation), FTIR (C=O stretch at ~1740 cm⁻¹, C-I stretch at ~500 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable. Cross-validate results with computational methods (e.g., DFT-based IR simulations) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is preferred due to the compound’s volatility and iodine’s electronegativity. For non-volatile derivatives, HPLC with UV detection (λ = 210–230 nm) or charged aerosol detection (CAD) can be used. Method validation should include spike-recovery tests and calibration curves in relevant matrices (e.g., organic reaction mixtures) .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The C-I bond’s polarizability makes it a candidate for Suzuki-Miyaura or Ullmann couplings. Kinetic studies using in situ NMR or stopped-flow techniques can track Pd-catalyzed reactions. Compare activation energies (Ea) with non-iodinated analogs to quantify electronic effects. Monitor iodine loss via ICP-MS to assess catalytic efficiency and side reactions .
Q. What challenges arise in chiral resolution of this compound enantiomers, and how can they be addressed?
- Methodological Answer : Chiral GC or HPLC with β-cyclodextrin phases (e.g., Chiraldex®) may separate enantiomers, but iodine’s steric bulk can reduce resolution. Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% TFA) and column temperature. Use circular dichroism (CD) or polarimetry to confirm enantiomeric excess (ee). Reference studies on structurally similar esters (e.g., ethyl 2-hydroxy-3-methylbutanoate) for baseline parameters .
Q. How can computational modeling predict the thermodynamic stability and degradation pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs), focusing on C-I and ester C-O bonds. Molecular dynamics (MD) simulations can model solvent interactions and hydrolysis kinetics. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH) and LC-MS to identify degradation products like 3-methylbutanoic acid or iodine-containing fragments .
Q. What strategies resolve contradictions in reported reaction yields or by-product profiles across studies?
- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent purity). Cross-analyze by-products via tandem MS/MS and compare with literature spectra. Publish negative results to clarify discrepancies .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the environmental impact of this compound?
- Methodological Answer : Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna acute toxicity). Quantify iodine leaching via ion chromatography in soil/water systems. Model bioaccumulation potential using octanol-water partition coefficients (log P) derived from shake-flask experiments .
Q. What statistical approaches are critical for validating small-sample studies on this compound’s bioactivity?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals for IC₅₀ values in enzyme inhibition assays. Correct for multiple comparisons (e.g., Bonferroni) in high-throughput screening to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
